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Executive Summary
Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression and a validated

therapeutic target in various malignancies. While traditional small-molecule inhibitors have

shown clinical efficacy, strategies to overcome resistance and enhance selectivity are actively

being pursued. YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC)

that mediates the degradation of CDK6. This technical guide provides a comprehensive

overview of YX-2-107, including its mechanism of action, preclinical data, and detailed

experimental protocols to facilitate further research and development in the field of targeted

protein degradation.

Introduction to YX-2-107
YX-2-107 is a heterobifunctional molecule designed to selectively induce the degradation of

CDK6. As a PROTAC, it consists of a ligand that binds to CDK6, a linker, and a ligand that

recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By hijacking the cell's natural protein

disposal system, the ubiquitin-proteasome system, YX-2-107 offers a novel therapeutic

modality to eliminate CDK6 protein, thereby inhibiting both its kinase-dependent and -

independent functions.[1] This approach has shown promise in preclinical models of

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a disease where

CDK6 expression is a known dependency.[4][5][6]
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Chemical Properties of YX-2-107[2][7][8]

Property Value

CAS Number 2417408-46-7

Molecular Formula C45H51N11O9

Molecular Weight 889.97 g/mol

IUPAC Name

N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-

7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-

yl)amino)pyridin-3-yl)piperazin-1-yl)-2-

oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-

3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

Mechanism of Action
YX-2-107 functions by inducing the formation of a ternary complex between CDK6 and the

CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-

conjugating enzyme to lysine residues on the surface of CDK6, leading to its polyubiquitination.

The polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome. The

catalytic nature of this process allows a single molecule of YX-2-107 to induce the degradation

of multiple CDK6 proteins.
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Figure 1: Mechanism of Action of YX-2-107
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Figure 1: Mechanism of Action of YX-2-107
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YX-2-107 has demonstrated potent and selective degradation of CDK6 in various cancer cell

lines, particularly in Ph+ ALL models.

Table 1: In Vitro Activity of YX-2-107

Parameter Cell Line(s) Value Reference(s)

CDK6 Degradation

IC50
- 4.4 nM [5][6]

CDK6 Degradation

Constant (DC50)
BV173 ~4 nM [3][8]

CDK4 Degradation BV173 Not observed [3]

Effect on S Phase BV173, SUP-B15
Inhibition at 2000 nM

(48h)
[5][6]

RB Phosphorylation BV173, SUP-B15
Inhibition at 2000 nM

(72h)
[5][6]

FOXM1 Expression BV173, SUP-B15
Inhibition at 2000 nM

(72h)
[5][6]

In Vivo Activity
In vivo studies in mouse models of Ph+ ALL have shown that YX-2-107 is bioavailable and

pharmacologically active, leading to tumor growth suppression.

Table 2: In Vivo Activity of YX-2-107
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Animal Model
Dosage and
Administration

Key Findings Reference(s)

NRG-SGM3 mice

(Ph+ ALL xenografts)

150 mg/kg, i.p., daily

for 3 days

Suppressed

percentage of primary

Ph+ ALL S-phase

cells, inhibited

phospho-RB and

FOXM1 expression,

and induced selective

CDK6 degradation.

[5]

C57BL/6j mice
10 mg/kg, i.p., single

dose

Maximum plasma

concentration of 741

nM, cleared from

plasma after 4 hours.

[5][6]

Experimental Protocols
The following protocols are based on published literature and provide a framework for the

investigation of YX-2-107. Researchers should optimize these protocols for their specific

experimental conditions.

Synthesis of YX-2-107
The detailed synthesis of YX-2-107, a palbociclib-based PROTAC that recruits the CRBN E3

ligase, is described in the supplementary materials of the publication by De Dominici M, et al. in

Blood 2020.[4] The general strategy involves the coupling of a palbociclib derivative with a

CRBN ligand via a suitable linker.
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Figure 2: General Synthesis Strategy for YX-2-107
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Figure 2: General Synthesis Strategy for YX-2-107

Western Blot Analysis for CDK6 Degradation
This protocol is for assessing the degradation of CDK6 in cell lines such as BV173 and SUP-

B15 following treatment with YX-2-107.

Materials:

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies:

Rabbit anti-CDK6 (specific catalog number and dilution to be optimized, e.g., 1:1000)
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Rabbit anti-CDK4 (specific catalog number and dilution to be optimized, e.g., 1:1000)

Rabbit anti-phospho-Rb (Ser807/811) (specific catalog number and dilution to be

optimized, e.g., 1:1000)

Rabbit anti-FOXM1 (specific catalog number and dilution to be optimized, e.g., 1:1000)

Mouse or Rabbit anti-GAPDH or β-actin (loading control, specific catalog number and

dilution to be optimized, e.g., 1:5000)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment: Plate BV173 or SUP-B15 cells and treat with various concentrations of YX-2-
107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for the desired time (e.g., 4, 24, 48, 72 hours).

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30

minutes.

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein

concentration of the supernatant using a BCA assay.

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in

Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or

nitrocellulose membrane.

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C.

Washing: Wash the membrane three times with TBST for 5-10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Analysis: Quantify the band intensities and normalize the levels of the target proteins to the

loading control.

Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in Ph+ ALL cells treated with YX-2-
107 using propidium iodide (PI) staining.[9][10][11][12][13][14]

Materials:

Phosphate-buffered saline (PBS)

70% cold ethanol

RNase A

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Cell Treatment: Treat BV173 or SUP-B15 cells with YX-2-107 (e.g., 2000 nM) for 48 hours.

Cell Harvesting: Harvest approximately 1x10^6 cells per sample.

Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while

vortexing. Incubate at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase

A (e.g., 100 µg/mL) and PI (e.g., 50 µg/mL).
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Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events

per sample.

Analysis: Use appropriate software to analyze the DNA content histograms and quantify the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study
This protocol provides a general guideline for evaluating the in vivo efficacy of YX-2-107 in a

Ph+ ALL xenograft model using NRG-SGM3 mice.[4][15][16][17][18][19]

Materials:

NRG-SGM3 mice (immunodeficient)

Ph+ ALL cells (e.g., primary patient samples or cell lines like BV173)

YX-2-107

Vehicle control (e.g., appropriate solvent for YX-2-107)

Calipers for tumor measurement

Procedure:

Cell Implantation: Inject approximately 2 x 10^6 Ph+ ALL cells intravenously into 7- to 9-

week-old NRG-SGM3 mice.

Tumor Establishment and Monitoring: Monitor the mice for signs of leukemia development,

which can include weight loss, ruffled fur, and hind-limb paralysis. Leukemia burden can be

monitored by flow cytometry of peripheral blood for human CD45+ cells.

Treatment: Once leukemia is established (e.g., a certain percentage of human CD45+ cells

in the peripheral blood), randomize the mice into treatment and control groups. Administer

YX-2-107 (e.g., 150 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a

specified period (e.g., 3 days).
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Efficacy Assessment: Monitor the leukemia burden in the peripheral blood throughout the

study. At the end of the study, harvest tissues such as bone marrow and spleen for analysis

of leukemic infiltration, cell cycle status, and protein expression by western blot as described

above.

Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the

study to assess any potential toxicity of the treatment.
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Figure 3: In Vivo Xenograft Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2016.00162/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2016.00162/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12575361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12575361/
https://www.benchchem.com/product/b10821831#yx-2-107-as-a-selective-cdk6-degrader
https://www.benchchem.com/product/b10821831#yx-2-107-as-a-selective-cdk6-degrader
https://www.benchchem.com/product/b10821831#yx-2-107-as-a-selective-cdk6-degrader
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10821831?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

